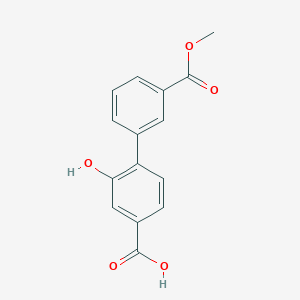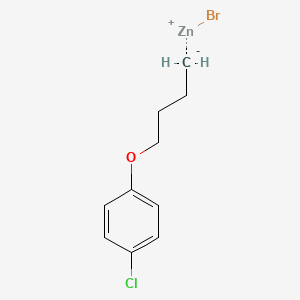
(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine is a chiral amine compound with a cyclopropyl group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the amine group: The amine group can be introduced via reductive amination of a suitable ketone or aldehyde precursor.
Substitution on the phenyl ring: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using reagents like fluorine gas or methyl iodide.
Industrial Production Methods
Industrial production of (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or alkyl halides can be used under Friedel-Crafts conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of additional functional groups on the phenyl ring.
Scientific Research Applications
(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine: A structurally similar compound with a different substituent on the ethyl chain.
(S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine, HCl: The hydrochloride salt form of the compound.
Uniqueness
(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C12H16FN/c1-8-2-5-10(7-11(8)13)12(14)6-9-3-4-9/h2,5,7,9,12H,3-4,6,14H2,1H3/t12-/m0/s1 |
InChI Key |
NQCCWXKFKYSSBV-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC2CC2)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC2CC2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


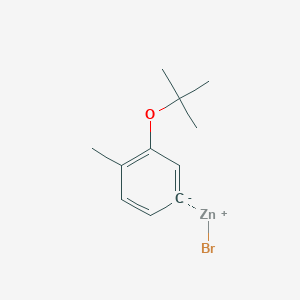
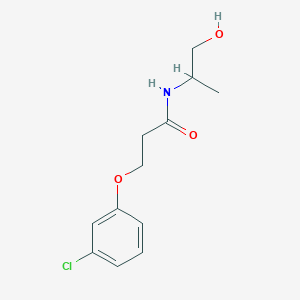

![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)

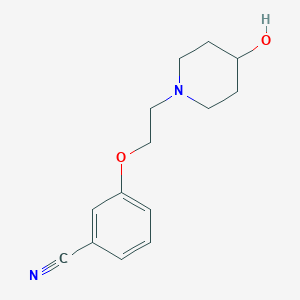
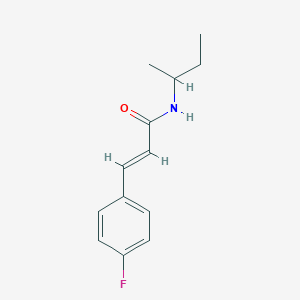

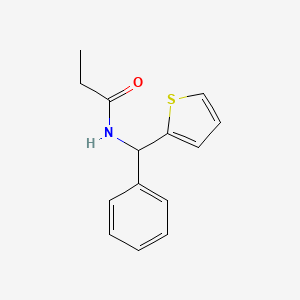
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)
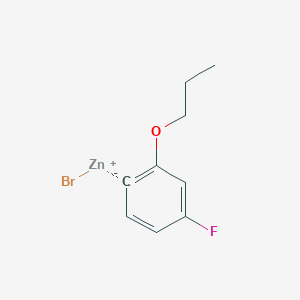
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
